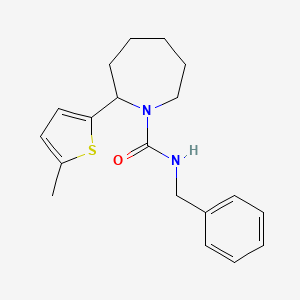
N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as BTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. In animal studies, this compound has been shown to reduce pain and inflammation in a dose-dependent manner. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its high purity and stability, which makes it easy to use in various experimental settings. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated by animals, making it a safe option for use in animal studies. However, one limitation of using this compound is its relatively high cost, which may limit its use in larger-scale experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, this compound could be further developed as a scaffold for the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-methylthiophene with 1-azepanecarboxylic acid, followed by the addition of benzylamine and subsequent purification steps. This synthesis method has been reported in several scientific articles and has been shown to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been investigated for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In medicinal chemistry, this compound has been studied for its potential as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
N-benzyl-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-11-12-18(23-15)17-10-6-3-7-13-21(17)19(22)20-14-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,17H,3,6-7,10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQQPPDTXHWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5191527.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5191534.png)

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)

![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)
![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(2-methoxyethyl)-2-pyridinamine](/img/structure/B5191629.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5191637.png)